Einecs 256-887-1
Description
Einecs 256-887-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU prior to 1981. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) mandate rigorous safety assessments for such substances, often leveraging computational methods like (Q)SAR (Quantitative Structure-Activity Relationships) to predict toxicity and environmental impacts .
Properties
CAS No. |
50980-81-9 |
|---|---|
Molecular Formula |
C24H45N5O6 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H38N4O3.C5H7NO3/c1-3-4-5-6-7-8-9-10-11-14-17(24)23-16(18(25)26-2)13-12-15-22-19(20)21;7-4-2-1-3(6-4)5(8)9/h16H,3-15H2,1-2H3,(H,23,24)(H4,20,21,22);3H,1-2H2,(H,6,7)(H,8,9)/t16-;/m0./s1 |
InChI Key |
DNJMIOMRJFMJFG-NTISSMGPSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.C1CC(=O)NC1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OC.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 256-887-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Einecs 256-887-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 256-887-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used .
Comparison with Similar Compounds
Key Differences :
- Polarity: [25935-14-2] contains a fluorinated alkyl chain, enhancing hydrophobicity compared to non-fluorinated analogs .
Functional Analogs
Functional analogs share applications rather than structures. For instance, both this compound and organothiophosphate pesticides (e.g., EINECS 249-793-4) may serve as surfactants or dispersants.
Predictive Modeling and Regulatory Implications
QSAR and RASAR (Read-Across Structure Activity Relationships) models enable extrapolation of toxicological data from labeled compounds (e.g., REACH Annex VI substances) to unlabeled EINECS entries like this compound. For example:
- A model trained on 1,387 labeled chemicals achieved 95% coverage of 33,000 EINECS compounds, demonstrating the efficiency of similarity-based predictions .
- Substituted mononitrobenzenes and chlorinated alkanes showed log Kow-dependent toxicity correlations, a framework applicable to halogenated analogs of this compound .
Q & A
Basic Research Questions
Q. What experimental design principles should guide initial characterization studies of Einecs 256-887-1?
- Methodological Answer : Begin with established protocols for physicochemical characterization (e.g., spectroscopic, chromatographic, or crystallographic techniques). Ensure variables such as purity, solvent selection, and environmental conditions (temperature/pH) are rigorously controlled. Include negative controls and replicate experiments to validate baseline measurements. Experimental sections must detail instrumentation parameters and sample preparation to enable reproducibility .
Q. How can researchers select appropriate analytical techniques to assess the stability of this compound under varying conditions?
- Methodological Answer : Use accelerated stability testing (e.g., thermal stress, light exposure) paired with HPLC or mass spectrometry to monitor degradation products. Quantify degradation kinetics using Arrhenius equations, ensuring statistical validation of rate constants. Include uncertainty analysis for temperature-dependent measurements to account for instrumental variability .
Q. What statistical methods are critical for interpreting preliminary toxicity data for this compound?
- Methodological Answer : Apply dose-response modeling (e.g., probit or logit analysis) to determine LD50/EC50 values. Use ANOVA to compare treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Report confidence intervals and effect sizes to contextualize biological relevance .
Advanced Research Questions
Q. How can conflicting data on the catalytic behavior of this compound in heterogeneous systems be resolved?
- Methodological Answer : Conduct a meta-analysis of published kinetic data to identify outliers or methodological inconsistencies. Replicate key studies under standardized conditions (e.g., ISO guidelines) while varying hypothesized confounding factors (e.g., catalyst loading, substrate impurities). Use multivariate regression to isolate variables contributing to discrepancies .
Q. What strategies optimize the integration of computational modeling with experimental data for mechanistic studies of this compound?
- Methodological Answer : Combine density functional theory (DFT) calculations with experimental spectroscopic data (e.g., NMR, IR) to validate proposed reaction pathways. Employ iterative refinement: adjust computational parameters (basis sets, solvation models) until predicted intermediates align with experimental observations. Cross-validate using sensitivity analysis to quantify model robustness .
Q. How should researchers design multi-omics studies to explore the biochemical interactions of this compound?
- Methodological Answer : Use a PECO framework (Population: cell lines/organisms; Exposure: compound concentration/duration; Comparator: untreated controls; Outcome: transcriptomic/proteomic profiles). Apply false discovery rate (FDR) correction to high-throughput datasets to minimize Type I errors. Validate findings with orthogonal methods (e.g., siRNA knockdown for candidate genes) .
Q. What methodologies address reproducibility challenges in long-term environmental impact studies of this compound?
- Methodological Answer : Implement open-science practices: publish raw datasets, code, and detailed SOPs in FAIR-aligned repositories. Use longitudinal sampling designs with spatial controls to account for environmental heterogeneity. Apply mixed-effects models to distinguish compound-specific effects from background variability .
Methodological Considerations from Evidence
- Frameworks for Rigor : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation to ensure alignment with broader scientific goals .
- Data Validation : Use sensitivity analysis and bootstrapping to quantify uncertainties in kinetic or thermodynamic measurements .
- Literature Integration : Systematically map existing studies using tools like PRISMA to identify gaps and avoid redundant hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
